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Abstract

This technical guide provides a comprehensive overview of the chemical properties, biological
activity, and experimental uses of the compound identified by CAS number 946524-78-9, also
known as PF-04691502. This potent and selective oral inhibitor of Phosphoinositide 3-Kinase
(PI3K) and mammalian Target of Rapamycin (mTOR) has demonstrated significant antitumor
activity in preclinical and clinical studies. This document details its mechanism of action,
summarizes key quantitative data, provides methodologies for relevant experiments, and
visualizes the associated signaling pathways and experimental workflows.

Introduction

CAS number 946524-78-9, chemically named 2-amino-8-[trans-4-(2-
hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one,
and commonly referred to as PF-04691502, is a small molecule inhibitor targeting the
PISK/mTOR signaling pathway.[1] Deregulation of this pathway, through mechanisms such as
PTEN loss or PIK3CA mutation, is a frequent occurrence in human cancers, contributing to
tumor growth, proliferation, survival, and resistance to therapies.[2] PF-04691502 acts as an
ATP-competitive inhibitor of both PI3K and mTOR kinases, leading to apoptosis and growth
inhibition in cancer cells where the PIBK/mTOR pathway is overactive.[1] Having undergone
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Phase I clinical trials, PF-04691502 is a compound of significant interest in oncology research
and drug development.[3]

Physicochemical Properties

While a comprehensive public report detailing all physicochemical properties is not readily
available, some key identifiers and properties have been compiled from various sources.

Property Value

CAS Number 946524-78-9

2-amino-8-[trans-4-(2-
Chemical Name hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-
3-yl)-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Molecular Formula C24H31N504
Molecular Weight 465.54 g/mol
Synonyms PF-04691502, PF-4691502

Biological Activity and Mechanism of Action

PF-04691502 is a potent dual inhibitor of Class | PI3K isoforms (a, 3, 8, y) and mTOR. By
binding to the ATP-binding site of these kinases, it blocks their catalytic activity, leading to a
comprehensive shutdown of the PI3BK/AKT/mTOR signaling cascade.[1][4]

In Vitro Inhibitory Activity

The inhibitory potency of PF-04691502 has been quantified through biochemical assays, with
the following equilibrium inhibition constants (Ki):
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Target Ki (nM)

PI3Ka 1.8[4]

PI3KB 2.1[4]

PI3KS 1.6[4]

PI3Ky 1.9[4]

mTOR 16[4]
Cellular Activity

In various cancer cell lines, PF-04691502 has been shown to effectively inhibit the
phosphorylation of key downstream effectors of the PISBK/mTOR pathway and suppress cell
proliferation.

Cell Line Cancer Type Genetic Profile Assay ICs0 (NM)
BT20 Breast Cancer PIK3CA mutant Cell Proliferation 313[4]
SKOV3 Ovarian Cancer PIK3CA mutant Cell Proliferation 188[4]
us7MG Glioblastoma PTEN null Cell Proliferation 179[4]
PIK3CA
. p-AKT (S473)
Various mutant/PTEN - o 3.8 - 20[4]
Inhibition
null
PIK3CA
_ p-AKT (T308)
Various mutant/PTEN - o 7.5 - 47[4]
Inhibition
null
MTORC1 Activity
- - (PI3K- 32[4]
independent)

The inhibition of the PISBK/mTOR pathway by PF-04691502 leads to a G1 phase cell cycle
arrest.[2] This is associated with an upregulation of the cyclin-dependent kinase inhibitor
p27Kipl and a decrease in the phosphorylation of the retinoblastoma (Rb) protein.[2]
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Pharmacokinetics and In Vivo Antitumor Activity
Preclinical Studies

In preclinical xenograft models using U87MG (glioblastoma), SKOV3 (ovarian cancer), and
gefitinib- and erlotinib-resistant non-small cell lung carcinoma cells, PF-04691502
demonstrated significant antitumor activity.[2] In nude mice with U87MG tumors, oral
administration of PF-04691502 at doses of 0.5, 1, 5, and 10 mg/kg once daily resulted in dose-
dependent tumor growth inhibition.[4] The maximum tolerated dose (MTD) was determined to
be 10 mg/kg.[4]

Clinical Studies

A Phase | clinical trial in patients with advanced solid tumors established a maximum tolerated
dose (MTD) of 8 mg once daily.[3] Common treatment-related adverse events included fatigue,
decreased appetite, nausea, hyperglycemia, rash, and vomiting.[3] At all dose levels, the
average steady-state plasma concentrations of PF-04691502 were at or above the target
concentration of 16.2 ng/mL, which was predicted to achieve at least 75% tumor growth
inhibition in preclinical models.[3] The study also confirmed partial blockade of the PI3K
signaling pathway in paired tumor biopsies, as evidenced by reduced phosphorylation of Akt,
FKHR/FKHRL1, and STAT3.[3]

Experimental Protocols

Disclaimer: The following protocols are generalized from published literature. Researchers
should optimize these protocols for their specific experimental conditions.

Western Blot Analysis for Pathway Modulation
Objective: To determine the effect of PF-04691502 on the phosphorylation of PI3K/mTOR
pathway proteins.

Methodology:

o Cell Culture and Treatment: Seed cancer cells (e.g., US7MG, SKOV3, BT20) in 6-well plates
and grow to 70-80% confluency. Treat cells with varying concentrations of PF-04691502
(e.g., 10 nM to 1 uM) or vehicle (DMSO) for a specified time (e.g., 3 hours).[5]
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with
protease and phosphatase inhibitors.[5]

Protein Quantification: Determine the protein concentration of the lysates using a BCA
protein assay.[5]

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 pg) on a
polyacrylamide gel and transfer to a PVDF membrane.

Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at
room temperature. Incubate with primary antibodies against total and phosphorylated forms
of AKT, S6K, 4EBP1, and other relevant pathway proteins overnight at 4°C. Follow with
incubation with an appropriate HRP-conjugated secondary antibody.

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection
system.

Cell Proliferation Assay (MTS/CCK-8)

Objective: To measure the effect of PF-04691502 on cancer cell viability and proliferation.
Methodology:

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well
and allow them to adhere overnight.[6][7]

Compound Treatment: Treat cells with a serial dilution of PF-04691502 for 72 hours.[6]

Viability Assessment: Add MTS or CCK-8 reagent to each well and incubate for 1-4 hours at
37°C.[1][6]

Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK-8) using
a microplate reader.[1][7]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
and determine the I1Cso value by non-linear regression analysis.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_PF_04691502_Target_Validation_via_Western_Blot_Analysis.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_PF_04691502_Target_Validation_via_Western_Blot_Analysis.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cell_Viability_Assays_with_PF_04691502.pdf
https://www.scienceopen.com/document_file/e36e6be0-800e-4348-b239-cb7e2ada3afc/PubMedCentral/e36e6be0-800e-4348-b239-cb7e2ada3afc.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cell_Viability_Assays_with_PF_04691502.pdf
https://www.benchchem.com/pdf/A_Technical_Guide_to_the_Mechanism_of_Action_of_PF_04691502_a_Dual_PI3K_mTOR_Inhibitor.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cell_Viability_Assays_with_PF_04691502.pdf
https://www.benchchem.com/pdf/A_Technical_Guide_to_the_Mechanism_of_Action_of_PF_04691502_a_Dual_PI3K_mTOR_Inhibitor.pdf
https://www.scienceopen.com/document_file/e36e6be0-800e-4348-b239-cb7e2ada3afc/PubMedCentral/e36e6be0-800e-4348-b239-cb7e2ada3afc.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of PF-04691502 in a mouse model.

Methodology:

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10® U87MG
cells) into the flank of immunodeficient mice.[8]

e Tumor Growth and Treatment Initiation: Monitor tumor growth. Once tumors reach a palpable
size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

e Drug Administration: Administer PF-04691502 orally via gavage at the desired doses (e.g.,
0.5, 1, 5, 10 mg/kg) once daily.[4] The vehicle control group should receive the formulation
vehicle (e.g., 0.5% methylcellulose).[9]

e Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

e Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for
weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Calculate tumor growth inhibition.

Synthesis

A detailed, step-by-step synthesis protocol for PF-04691502 is not publicly available in the
reviewed literature. The discovery of this compound was the result of lead optimization through
structure-based drug design and physical properties-based optimization.[6] The general class
of compounds, pyrido[2,3-d]pyrimidin-7(8H)-ones, can be synthesized through various routes,
often involving the construction of the pyrimidine or pyridine ring system from appropriately
substituted precursors.[10]
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Caption: PI3K/mTOR signaling pathway and points of inhibition by PF-04691502.
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Caption: General experimental workflow for the preclinical evaluation of PF-04691502.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to CAS Number 946524-
78-9 (PF-04691502)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b070835#cas-number-946524-78-9-properties-and-
uses]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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